![molecular formula C13H18ClNO B12968615 spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride is a spirocyclic compound that features a unique structure where a piperidine ring is fused to an isochromene ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The spirocyclic framework imparts rigidity and three-dimensionality, which can enhance the compound’s interaction with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as a piperidine derivative, with an isochromene derivative under acidic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to interact with central nervous system receptors.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target. For example, the compound may inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[indoline-2,3’-hydropyridazine]
- Spiro[chromane-2,4’-piperidine]
- Spiro[indole-piperidine]
Uniqueness
Spiro[1,3-dihydroisochromene-4,4’-piperidine];hydrochloride is unique due to its specific spirocyclic framework, which combines the structural features of both isochromene and piperidine. This combination imparts distinct physicochemical properties, such as increased rigidity and three-dimensionality, which can enhance its biological activity and specificity compared to other spirocyclic compounds.
Eigenschaften
Molekularformel |
C13H18ClNO |
|---|---|
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13;/h1-4,14H,5-10H2;1H |
InChI-Schlüssel |
SFXFLKRAZAXOGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12COCC3=CC=CC=C23.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


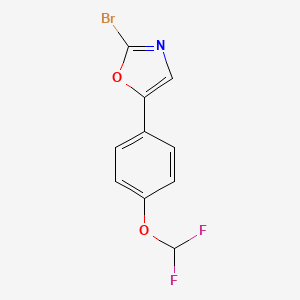
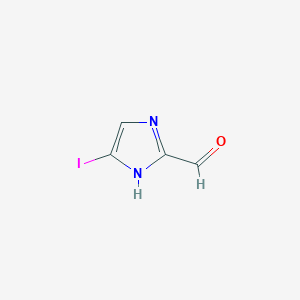


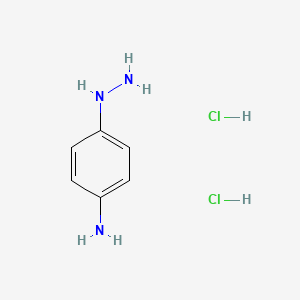
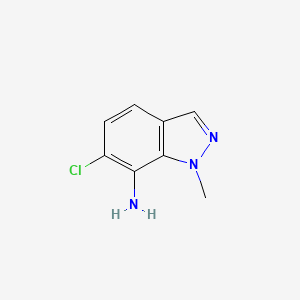
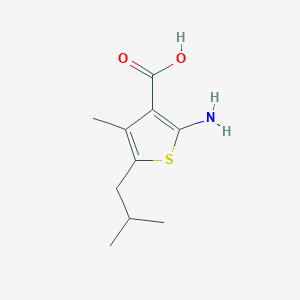
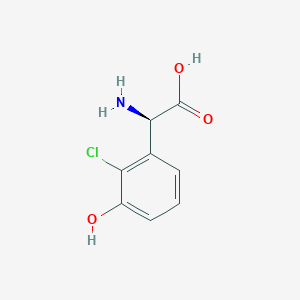
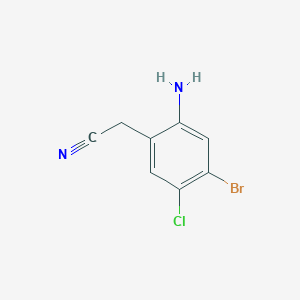
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)
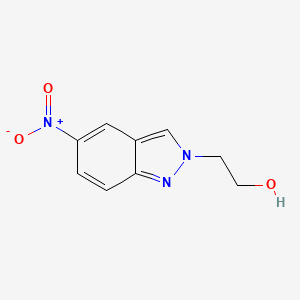
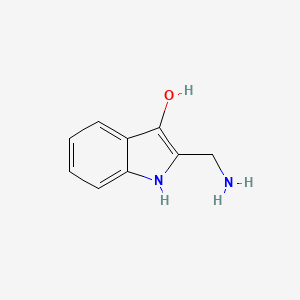

![6-Chloro-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B12968612.png)
